molecular formula C5H6ClN3 B577085 5-Chloro-6-methylpyrimidin-4-amine CAS No. 13040-89-6

5-Chloro-6-methylpyrimidin-4-amine

Cat. No.: B577085
CAS No.: 13040-89-6
M. Wt: 143.574
InChI Key: LTRUFLKTFQXHEC-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C(_5)H(_6)ClN(_3) It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 6-position, and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylpyrimidin-4-amine typically involves the chlorination of 6-methylpyrimidin-4-amine. One common method includes the following steps:

    Starting Material: 6-Methylpyrimidin-4-amine.

    Chlorination: The starting material is treated with a chlorinating agent such as phosphorus oxychloride (POCl(_3)) or thionyl chloride (SOCl(_2)) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution of the hydrogen atom at the 5-position with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are utilized.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 5-alkoxy-6-methylpyrimidin-4-amine or 5-thio-6-methylpyrimidin-4-amine can be formed.

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the pyrimidine ring or the substituents.

Scientific Research Applications

5-Chloro-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Industry: The compound is used in the development of agrochemicals, including herbicides and fungicides.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group at the 2-position.

    4-Amino-5-chloro-6-methylpyrimidine: Similar structure but with the amino group at the 4-position.

    5-Chloro-6-methyl-2,4-diaminopyrimidine: Contains additional amino groups at the 2 and 4 positions.

Uniqueness

5-Chloro-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

5-chloro-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRUFLKTFQXHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656517
Record name 5-Chloro-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13040-89-6
Record name 5-Chloro-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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